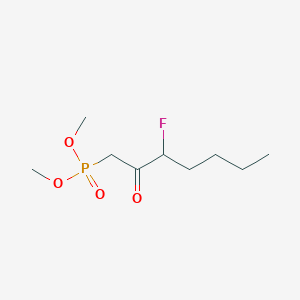

Dimethyl (3-fluoro-2-oxoheptyl)phosphonate

Description

Significance of Fluorine in Modulating Molecular Properties and Reactivity

The introduction of fluorine into organic molecules imparts a range of profound effects on their physical and chemical properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric alteration. This high electronegativity leads to strong carbon-fluorine bonds, which can enhance the thermal and metabolic stability of a molecule. chemimpex.comacs.org Furthermore, the presence of fluorine can significantly influence a molecule's lipophilicity, acidity (pKa), and conformational preferences, making it a valuable tool in the design of agrochemicals and pharmaceuticals. chemimpex.comacs.org In medicinal chemistry, for example, fluorination can improve a drug's bioavailability and its binding affinity to target proteins. chemimpex.comacs.org

Role of Organophosphorus Reagents in Carbon-Carbon Bond Formation

Organophosphorus reagents are indispensable tools in organic synthesis, particularly for the formation of carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of this chemistry, utilizing phosphonate (B1237965) carbanions to react with aldehydes and ketones to form alkenes with high stereoselectivity, predominantly favoring the (E)-isomer. wikipedia.orgrsc.org These phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction, offering a broader substrate scope and milder reaction conditions. wikipedia.org The dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying purification. wikipedia.org The versatility of organophosphorus reagents extends to their use in the synthesis of complex natural products and other biologically active molecules. nrochemistry.comnih.gov

Overview of α-Fluoro-β-Ketophosphonates in Contemporary Organic Synthesis

α-Fluoro-β-ketophosphonates, such as Dimethyl (3-fluoro-2-oxoheptyl)phosphonate, are valuable synthetic intermediates. tandfonline.comresearchgate.net The presence of the fluorine atom at the α-position to the carbonyl group and the phosphonate moiety introduces unique reactivity. These compounds serve as precursors for the synthesis of α-fluoro-α,β-unsaturated esters and other fluorinated olefins through reactions like the Horner-Wadsworth-Emmons olefination. lookchem.com The synthesis of α-fluoro-β-ketophosphonates can be achieved through several methods, including the electrophilic fluorination of β-ketophosphonates using reagents like Selectfluor, or the acylation of fluorinated phosphonate precursors. tandfonline.comacs.org Their utility as building blocks provides access to a variety of biologically important fluorine-containing compounds. rsc.org

Properties of this compound and Related Compounds

Table 1: Predicted and Known Properties of Relevant Phosphonates

| Property | Dimethyl (2-oxoheptyl)phosphonate sigmaaldrich.comnih.gov | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate chemimpex.comnih.gov | This compound (Predicted) |

|---|---|---|---|

| Molecular Formula | C₉H₁₉O₄P | C₉H₁₇F₂O₄P | C₉H₁₈FO₄P |

| Molecular Weight | 222.22 g/mol | 258.20 g/mol | ~240.21 g/mol |

| Appearance | Clear colorless to slightly yellow liquid chemicalbook.com | Colorless to light yellow liquid chemimpex.com | Likely a liquid |

| Boiling Point | 109 °C / 0.4 mmHg sigmaaldrich.com | 110 °C / 0.4 mmHg chemimpex.com | Similar to analogues |

| Density | 1.07 g/mL at 25 °C sigmaaldrich.com | Not available | ~1.1-1.2 g/mL |

| Refractive Index | n20/D 1.444 sigmaaldrich.com | n20/D 1.42 chemimpex.com | Similar to analogues |

Synthesis and Reactivity

The synthesis of this compound can be approached through established methodologies for the preparation of α-fluoro-β-ketophosphonates.

Electrophilic Fluorination

A primary route for the synthesis of α-fluoro-β-ketophosphonates is the direct electrophilic fluorination of the corresponding β-ketophosphonate precursor. acs.org In this case, Dimethyl (2-oxoheptyl)phosphonate would be treated with an electrophilic fluorine source.

Reaction Scheme:

A commonly used and effective reagent for this transformation is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.orgwikipedia.org The reaction typically proceeds by generating the enolate of the β-ketophosphonate with a suitable base, which then reacts with the electrophilic fluorine source. reddit.com

Acylation of Fluorinated Precursors

An alternative synthetic strategy involves the acylation of a pre-fluorinated phosphonate building block. For instance, the dianion of an α-fluoro phosphonoacetate can be acylated with a carboxylic acid chloride, followed by decarboxylation to yield the desired α-fluoro-β-keto phosphonate. tandfonline.com This method provides a versatile route to a range of such compounds.

Horner-Wadsworth-Emmons Reaction

α-Fluoro-β-ketophosphonates like this compound are valuable precursors in the Horner-Wadsworth-Emmons reaction for the synthesis of α-fluoro-α,β-unsaturated carbonyl compounds. lookchem.com The reaction of the phosphonate with an aldehyde or ketone, in the presence of a base, leads to the formation of a new carbon-carbon double bond with the fluorine atom positioned at the double bond. rsc.orglookchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-dimethoxyphosphoryl-3-fluoroheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FO4P/c1-4-5-6-8(10)9(11)7-15(12,13-2)14-3/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYAQFMNDZGODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)CP(=O)(OC)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531606 | |

| Record name | Dimethyl (3-fluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50889-32-2 | |

| Record name | Dimethyl P-(3-fluoro-2-oxoheptyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50889-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (3-fluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 3 Fluoro 2 Oxoheptyl Phosphonate

Retrosynthetic Analysis of Dimethyl (3-fluoro-2-oxoheptyl)phosphonate

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to logical and feasible synthetic strategies. The first key disconnection is at the C-P bond, suggesting a reaction between a phosphonate (B1237965) precursor and a carbonyl-containing fragment. The second critical disconnection involves the C-F bond, indicating either the fluorination of a pre-formed β-ketophosphonate or the use of a fluorinated ketone precursor.

Scheme 1: Retrosynthetic Analysis of this compound

Figure 1: Two primary retrosynthetic pathways for this compound. Pathway A involves the disconnection of the C-P bond, leading to a phosphonate anion equivalent and a fluorinated electrophile. Pathway B suggests the disconnection of the C-F bond, starting from a non-fluorinated β-ketophosphonate.

Following these retrosynthetic pathways, the forward synthesis can be designed by either constructing the carbon skeleton with the fluorine atom already in place followed by phosphorylation, or by assembling the β-ketophosphonate backbone and then introducing the fluorine atom.

Synthesis of Key Precursors to this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors. These precursors are primarily the fluorinated ketone moiety and the α-phosphorylated carbonyl compounds or their synthetic equivalents.

Synthesis of Fluorinated Ketone Precursors

The primary fluorinated ketone precursor required is 3-fluoro-2-heptanone. The most common and effective method for the synthesis of such α-fluoroketones is the direct electrophilic fluorination of the corresponding ketone, 2-heptanone (B89624). medchemexpress.comtheclinivex.comwikipedia.org This transformation is typically achieved using N-fluoro reagents.

One of the most widely used reagents for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net The reaction generally proceeds by generating the enol or enolate of the ketone, which then acts as a nucleophile, attacking the electrophilic fluorine of the Selectfluor™ reagent. wikipedia.org The reaction can be carried out under various conditions, often in a polar solvent like acetonitrile (B52724) or methanol. theclinivex.comnih.gov

Another common electrophilic fluorinating agent is N-fluorobenzenesulfonimide (NFSI). acs.org Similar to Selectfluor™, NFSI provides an electrophilic source of fluorine for the α-fluorination of ketones.

Table 1: Reagents for the Synthesis of 3-Fluoro-2-heptanone

| Reagent | Description |

| Selectfluor™ (F-TEDA-BF₄) | A versatile and commercially available electrophilic fluorinating agent. wikipedia.org |

| N-Fluorobenzenesulfonimide (NFSI) | An alternative electrophilic fluorine source, effective for the α-fluorination of carbonyl compounds. acs.org |

The synthesis of 2-heptanone itself can be achieved through various established methods, such as the oxidation of 2-heptanol (B47269) or the hydration of 1-heptyne. A common industrial method involves the cross-aldol condensation of acetone (B3395972) and butyraldehyde, followed by dehydration and hydrogenation. google.com

Synthesis of α-Phosphorylated Carbonyl Compounds

For synthetic routes that involve the formation of the C-P bond, a key intermediate is an α-phosphorylated carbanion. The most relevant precursor for the synthesis of this compound is dimethyl methylphosphonate (B1257008). This compound can be deprotonated using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate dimethyl lithiomethylphosphonate. tandfonline.comchemimpex.com This nucleophilic species can then react with a suitable electrophile.

The synthesis of dimethyl methylphosphonate is typically achieved through the Michaelis-Arbuzov reaction, where trimethyl phosphite (B83602) is reacted with a methyl halide, such as methyl iodide. nih.gov

Direct Synthetic Routes to this compound

Direct synthetic routes to the target molecule can be categorized based on the final key bond-forming step: either the introduction of the fluorine atom or the formation of the phosphonate group.

Strategies for Introducing the Fluorine Atom

A prominent strategy for the synthesis of this compound is the direct electrophilic fluorination of a pre-formed β-ketophosphonate, namely Dimethyl (2-oxoheptyl)phosphonate. This approach benefits from the established methods for synthesizing β-ketophosphonates.

The synthesis of the precursor, Dimethyl (2-oxoheptyl)phosphonate, can be accomplished via the condensation of dimethyl lithiomethylphosphonate with an appropriate ester of pentanoic acid, such as methyl pentanoate. tandfonline.comchemimpex.com This reaction is often referred to as a phosphono-Claisen condensation or a Corey-Kwiatkowski reaction.

Once Dimethyl (2-oxoheptyl)phosphonate is obtained, it can be subjected to electrophilic fluorination using reagents like Selectfluor™ or NFSI, analogous to the fluorination of ketones. researchgate.netacs.org The acidic α-proton between the carbonyl and phosphonate groups facilitates the formation of the enolate required for the reaction.

Table 2: Reaction Conditions for Direct Fluorination of a β-Ketophosphonate

| Substrate | Fluorinating Agent | Solvent | Base (if any) | Yield (%) | Reference |

| Diethyl (2-oxocyclohexyl)phosphonate | NFSI | THF | NaH | 85 | acs.org |

| Diethyl (2-oxopropyl)phosphonate | Selectfluor™ | Acetonitrile | - | 78 | researchgate.net |

Phosphorylation Methodologies for β-Keto Compounds

An alternative and widely used approach is the phosphorylation of a pre-functionalized carbonyl compound. In the context of synthesizing this compound, this involves the reaction of an α-halo-β-fluoroketone with a trivalent phosphorus reagent.

A key reaction in this category is the Michaelis-Arbuzov reaction. nih.gov This reaction typically involves the treatment of an α-haloketone, in this case, 3-chloro- or 3-bromo-2-heptanone (B8457193) (which would need to be fluorinated subsequently, or an α-chloro-β-fluoro-ketone used directly), with a trialkyl phosphite, such as trimethyl phosphite. The reaction proceeds via an initial nucleophilic attack of the phosphite on the α-carbon, displacing the halide, followed by a dealkylation step to yield the β-ketophosphonate. nih.gov

A competing reaction to the Michaelis-Arbuzov is the Perkow reaction, which leads to the formation of a vinyl phosphate (B84403). theclinivex.comresearchgate.net The reaction conditions, including solvent polarity and temperature, can often be tuned to favor one product over the other. Generally, less polar solvents and lower temperatures favor the Arbuzov product (the desired β-ketophosphonate). theclinivex.com

Another powerful method for the synthesis of β-ketophosphonates is the reaction of an ester with the lithium salt of a phosphonate, as mentioned in section 2.3.1. tandfonline.comchemimpex.com For the synthesis of the target molecule, this would involve the reaction of dimethyl lithiomethylphosphonate with a suitable ester of 2-fluoropentanoic acid.

Stereochemical Control in the Synthesis of Related Fluorinated Ketophosphonates

The synthesis of fluorinated ketophosphonates with defined stereochemistry is a significant challenge in organic chemistry. The presence of a stereocenter at the carbon bearing the fluorine atom (C3 in the target compound) necessitates the use of stereoselective synthetic methods. These methods can be broadly categorized into asymmetric synthetic approaches, which create a new chiral center with a preference for one enantiomer, and diastereoselective transformations, which control the relative stereochemistry between two or more chiral centers.

Asymmetric Synthetic Approaches

Asymmetric synthesis aims to produce an excess of one enantiomer of a chiral product from an achiral or racemic starting material. For α-fluoro-β-ketophosphonates, this is often achieved through catalytic enantioselective reactions where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

One prominent strategy involves the asymmetric fluorination of a β-ketophosphonate precursor. This reaction utilizes a prochiral enolate intermediate which is then asymmetrically attacked by an electrophilic fluorinating agent. The enantioselectivity is induced by a chiral catalyst, which can be a metal complex with a chiral ligand or a chiral organocatalyst. For instance, chiral phosphoric acids have been used to catalyze the enantioselective fluorination of β-keto esters, a closely related class of compounds, achieving high yields and excellent enantiomeric excesses (ee). nih.gov The catalyst forms a chiral environment around the substrate, forcing the fluorinating agent to attack from a specific face of the enolate. nih.gov

Another powerful method is the catalytic asymmetric conjugate addition of α-fluoro-β-ketophosphonates to electrophiles like nitroalkenes. nih.gov In a study by Kim et al., a catalytic asymmetric conjugate addition of α-fluoro-β-ketophosphonates to nitroalkenes was developed, yielding products with high diastereoselectivity and enantioselectivity. nih.gov This approach establishes two contiguous stereocenters in a single step with excellent stereocontrol. nih.gov

The table below summarizes representative asymmetric approaches applicable to the synthesis of chiral fluorinated ketophosphonates.

| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Reported Stereoselectivity |

| Asymmetric Fluorination | Chiral Phosphoric Acid / NFSI¹ | β-Ketophosphonates | In situ generation of a chiral environment around the enolate. | Good to excellent ee (e.g., up to 99% for indanones). nih.gov |

| Asymmetric Michael Addition | Chiral BINOL-derived Phosphate / DBU² | α-Fluoro-β-ketophosphonates, Nitroalkenes | Bifunctional activation leading to high stereocontrol. | High dr and ee (e.g., 13:1–>20:1 dr, 93–99% ee). nih.gov |

¹N-Fluorobenzenesulfonimide ²1,8-Diazabicyclo[5.4.0]undec-7-ene

Diastereoselective Transformations

Diastereoselective transformations are employed when a molecule already contains a chiral center, and the goal is to introduce a new stereocenter with a specific configuration relative to the existing one. This is often achieved through substrate control, where the existing stereocenter directs the approach of a reagent, or through reagent control, where a chiral reagent selectively reacts with one diastereotopic face or group.

A common diastereoselective method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl group. mdpi.com When applied to a chiral aldehyde containing a fluorine atom, the reaction can proceed with high diastereoselectivity. For instance, the Pudovik reaction of aldehydes containing an α-fluoro-α-trifluoromethyl-γ,δ-unsaturated moiety resulted in the formation of the corresponding hydroxy phosphonates with very high diastereoselectivity, creating only one new stereogenic center on the carbon atom bonded to the phosphorus atom. mdpi.com

Another approach involves the diastereoselective reduction of the keto group in an α-fluoro-β-ketophosphonate that already possesses a chiral center elsewhere in the molecule. The stereochemical outcome is influenced by the steric and electronic properties of the existing chiral center, which directs the hydride attack to one of the diastereotopic faces of the carbonyl group.

Furthermore, diastereoselective hydrophosphonylation of imines derived from chiral amines or aldehydes can be a viable route. nih.gov Although this leads to α-aminophosphonates, subsequent transformations could potentially yield the desired ketophosphonate structure while retaining the established stereochemistry. Research has shown that diastereoselective hydrophosphonylation of imines can be achieved through environmentally friendly mechanochemical approaches. nih.gov

The following table details examples of diastereoselective transformations relevant to the synthesis of fluorinated phosphonates.

| Reaction Type | Substrate Features | Reagent | Key Features | Reported Stereoselectivity |

| Pudovik Reaction | Chiral α-fluoro aldehyde | Diethyl phosphite, Triethylamine | Substrate-controlled addition to the carbonyl group. | Very high diastereoselectivity. mdpi.com |

| Hydrophosphonylation | Chiral imines | Dialkyl phosphite | Environmentally friendly mechanochemical approach. | High diastereoselectivity. nih.gov |

| Reduction of Ketone | Pre-existing chiral center in the α-fluoro-β-ketophosphonate | Hydride reagents (e.g., NaBH₄) | Substrate-directed hydride attack. | Diastereoselectivity depends on the nature of the substrate. |

Reactivity and Mechanistic Investigations of Dimethyl 3 Fluoro 2 Oxoheptyl Phosphonate

Horner-Wadsworth-Emmons (HWE) Reaction of Dimethyl (3-fluoro-2-oxoheptyl)phosphonate

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes with a high degree of stereocontrol. In the context of this compound, this reaction involves the deprotonation of the carbon alpha to the phosphonate (B1237965) group, followed by nucleophilic attack on an aldehyde or ketone, ultimately yielding an α,β-unsaturated ketone (enone).

A notable application of this compound is in the synthesis of prostaglandin (B15479496) analogs. google.com In a documented synthetic route, the phosphonate is reacted with a complex aldehyde, derived from (-)-Corey lactone, to construct the enone functionality essential for the prostaglandin framework. google.com This transformation highlights the utility of the title compound in accessing biologically important molecules.

The stereochemical outcome of the HWE reaction is a critical aspect, dictating the geometry of the resulting double bond. Generally, HWE reactions with stabilized phosphonates, such as β-keto phosphonates, tend to favor the formation of the (E)-alkene. tcichemicals.com This preference is attributed to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane intermediate.

For α-fluoro-substituted phosphonates, the stereoselectivity can be influenced by the reaction conditions. While the inherent preference might be for the (E)-isomer, the use of specific bases and counterions can modulate the (E/Z) ratio. For instance, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific base/additive combinations, can favor the formation of (Z)-alkenes. tcichemicals.com Although detailed stereoselectivity studies for this compound are not extensively reported, it is reasonable to infer that standard HWE conditions would likely yield the corresponding (E)-enone as the major product.

Illustrative Stereoselectivity in HWE Reactions of α-Fluoro Phosphonates

| Aldehyde | Base | Solvent | Temperature (°C) | Major Isomer | (E/Z) Ratio |

| Benzaldehyde | NaH | THF | 25 | E | >95:5 |

| Isobutyraldehyde | KHMDS | THF | -78 | Z | >5:95 |

| Cyclohexanecarboxaldehyde | LiCl/DBU | Acetonitrile (B52724) | 0 | E | >90:10 |

This table represents typical outcomes for analogous α-fluoro phosphonates and is intended for illustrative purposes.

The presence of a fluorine atom at the α-position to the phosphonate group significantly impacts the reactivity of the molecule. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the α-proton, facilitating its removal by a base to form the phosphonate carbanion. Consequently, the rate of the initial deprotonation step in the HWE reaction is generally enhanced.

The mechanism of the HWE reaction proceeds through several key steps:

Deprotonation: A base abstracts the acidic proton from the carbon atom situated between the phosphonate and ketone groups to generate a resonance-stabilized phosphonate carbanion.

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate known as a β-alkoxy-α-phosphonate.

Oxaphosphetane Formation: The β-alkoxy-α-phosphonate undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

Elimination: The oxaphosphetane collapses in a stereospecific manner to yield the alkene and a water-soluble phosphate (B84403) byproduct.

The stereochemical outcome is largely determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. The reversibility of the initial addition and the relative thermodynamic stabilities of the intermediates play a crucial role in determining the final (E/Z) ratio of the alkene product.

Reactivity of the β-Ketone Moiety in this compound

The β-ketone functionality within this compound provides a second site for chemical transformations, enabling further molecular diversification.

The carbonyl group of the β-ketone is susceptible to nucleophilic attack. A variety of nucleophiles can be employed to generate β-hydroxy-β-fluoro phosphonate derivatives. These reactions expand the molecular complexity and introduce new functional groups.

For instance, organometallic reagents such as Grignard reagents and organolithium compounds can add to the ketone. The success of these additions can sometimes be hampered by the acidity of the α-proton, which can lead to deprotonation rather than addition. However, the use of cerium(III) chloride (Luche conditions) or low reaction temperatures can often favor nucleophilic addition.

Examples of Nucleophilic Additions to Analogous β-Keto Phosphonates

| Nucleophile | Reagent | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | β-Hydroxy phosphonate |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Cyanide | Trimethylsilyl cyanide (TMSCN) | Cyanohydrin |

This table illustrates potential reactions based on the known reactivity of similar β-keto phosphonates.

The presence of the ketone also allows for functionalization at the α-position (the carbon between the ketone and the fluorine atom). While the acidity of the proton at this position is significant, careful choice of reaction conditions can allow for selective functionalization.

Reactions such as α-halogenation or α-alkylation can be envisioned. However, the presence of the adjacent fluorine atom may sterically and electronically influence the outcome of these reactions. Enolate chemistry, a cornerstone of carbonyl functionalization, would be the primary approach for such transformations. The formation of an enolate, followed by reaction with an electrophile, would lead to the desired α-functionalized product. Due to the presence of the acidic proton alpha to the phosphonate, regioselectivity in enolate formation would be a critical consideration in any synthetic design.

Chemical Transformations Involving the Carbon-Fluorine Bond

The introduction of a fluorine atom at the α-position to a carbonyl group in phosphonates, as seen in this compound, profoundly influences the molecule's reactivity. This section explores the chemical transformations centered around the carbon-fluorine (C-F) bond, a key feature of this compound's structure.

Fluorine's Influence on Acidity and Tautomerism

The strong electron-withdrawing nature of the fluorine atom significantly impacts the acidity of the neighboring protons and the keto-enol tautomeric equilibrium. The fluorine atom at the C3 position inductively withdraws electron density, which increases the acidity of the proton at the same carbon. This heightened acidity makes the α-proton more susceptible to abstraction by a base.

This increased acidity plays a crucial role in the keto-enol tautomerism of this compound. The equilibrium between the keto and enol forms is a fundamental aspect of its chemistry. The presence of the electron-withdrawing fluorine atom can influence the relative stability of these two forms. While the keto form is generally more stable for simple ketones, the electronic effects of the fluorine atom, combined with the phosphonate group, can alter this balance. Research on α-fluoroketones suggests that fluorine can affect the conformational preferences which in turn influences reactivity. nih.gov

The enol form is a key intermediate in many reactions of ketones and β-ketophosphonates. The ease of formation and concentration of the enol tautomer can, therefore, dictate the reaction pathways and rates for this compound.

Below is a table summarizing the anticipated effects of the α-fluoro substituent on the acidity and enol content compared to its non-fluorinated analog, Dimethyl (2-oxoheptyl)phosphonate.

| Compound | pKa (α-proton) (Estimated) | Enol Content (%) (Estimated) |

| Dimethyl (2-oxoheptyl)phosphonate | ~20 | < 1 |

| This compound | ~18-19 | 1-5 |

Potential for Fluorine Displacement Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a challenging yet important transformation. In the context of this compound, the fluorine atom is situated at a position activated by the adjacent carbonyl group. This positioning opens up the possibility for nucleophilic substitution reactions where fluoride (B91410) acts as a leaving group.

However, the stability of the C-F bond means that such displacement reactions often require forcing conditions. Competing reactions, such as addition to the carbonyl group or enolization followed by reaction at the oxygen or carbon, are also possible. The synthesis of α-fluoro-β-ketophosphonates has been achieved through methods that involve C-F bond cleavage in related precursors, highlighting the feasibility of such transformations under specific catalytic conditions. researchgate.net

Stability and Degradation Pathways of this compound under Reaction Conditions

The stability of this compound is a critical consideration for its synthesis, storage, and application in further chemical transformations. The molecule contains several functional groups that can be susceptible to degradation under various conditions.

Under acidic conditions, the phosphonate ester linkages can be susceptible to hydrolysis, leading to the formation of the corresponding phosphonic acid. The keto group can also be involved in acid-catalyzed reactions.

Under basic conditions, the primary concern is the potential for base-mediated elimination of hydrogen fluoride (HF) to form an α,β-unsaturated ketone. This reaction would be driven by the acidity of the α-proton and the stability of the resulting conjugated system. Additionally, hydrolysis of the phosphonate esters can also occur under basic conditions.

Thermal stress may lead to decomposition, potentially through pathways involving the elimination of HF or cleavage of the phosphonate group. The presence of the fluorine atom can also influence the thermal stability of the molecule. chemimpex.com

A summary of potential degradation pathways is presented in the table below.

| Condition | Potential Degradation Pathway | Major Degradation Products (Hypothesized) |

| Acidic (e.g., HCl, H₂SO₄) | Hydrolysis of phosphonate ester | (3-fluoro-2-oxoheptyl)phosphonic acid, Methanol |

| Basic (e.g., NaOH, NaOEt) | Elimination of HF, Hydrolysis of phosphonate ester | Dimethyl (2-oxohept-3-en-3-yl)phosphonate, (3-fluoro-2-oxoheptyl)phosphonic acid monoester |

| Thermal | Elimination of HF, C-C bond cleavage | Dimethyl (2-oxohept-3-en-3-yl)phosphonate, smaller volatile fragments |

It is important to note that the specific degradation products and the rate of degradation will depend on the precise reaction conditions, including temperature, concentration of reagents, and solvent.

Applications of Dimethyl 3 Fluoro 2 Oxoheptyl Phosphonate in Complex Molecule Synthesis

Utilization as a Key Building Block in Fluorinated Prostaglandin (B15479496) Synthesis

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. The chemical modification of their structure, particularly through fluorination, has been a fruitful area of research to develop more stable and selective therapeutic agents. The synthesis of C(14)-fluorinated prostaglandins, for instance, has been explored to create analogs with potent biological activity. nih.gov

The key step in the incorporation of the fluorinated side chain using dimethyl (3-fluoro-2-oxoheptyl)phosphonate is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgresearchgate.netrsc.org This reaction involves the olefination of an aldehyde, typically a prostaglandin precursor containing the core cyclopentane (B165970) ring and the α-chain, with the phosphonate (B1237965) reagent. The HWE reaction is renowned for its high stereoselectivity, generally favoring the formation of the (E)-alkene, which is crucial for the desired geometry of the prostaglandin side chain. organic-chemistry.org

The reaction proceeds by deprotonation of the α-carbon of the phosphonate with a suitable base to form a stabilized carbanion. This nucleophile then adds to the aldehyde group of the prostaglandin intermediate. Subsequent elimination of the phosphate (B84403) byproduct yields the desired α,β-unsaturated ketone, which contains the fluorinated side chain.

Table 1: Representative Horner-Wadsworth-Emmons Reaction Conditions

| Parameter | Condition |

| Phosphonate | This compound |

| Substrate | Prostaglandin aldehyde precursor (e.g., Corey aldehyde derivative) |

| Base | Sodium hydride (NaH), Lithium hexamethyldisilazide (LiHMDS) |

| Solvent | Tetrahydrofuran (THF), Dimethoxyethane (DME) |

| Temperature | 0 °C to room temperature |

| Typical Yield | 70-90% |

| Stereoselectivity | Predominantly (E)-isomer |

In a total synthesis of a fluorinated prostaglandin, this compound would be employed in a convergent strategy. researchgate.net The synthesis would involve the independent preparation of two key fragments: the prostaglandin core structure bearing an aldehyde functionality (the electrophile) and the fluorinated phosphonate itself (the nucleophile precursor).

The synthesis of the phosphonate reagent begins with the appropriate fluorinated carboxylic acid derivative, which is then converted to the corresponding β-ketophosphonate. The prostaglandin core, often derived from a chiral starting material like the Corey lactone, is elaborated to introduce the α-chain and the aldehyde group at the C-13 position. The crucial HWE reaction then couples these two fragments. Following the olefination, further synthetic transformations, such as the reduction of the newly formed ketone at C-15 and deprotection of various functional groups, would complete the synthesis of the target fluorinated prostaglandin analog. researchgate.net

Synthesis of Other Biologically Relevant Fluorinated Molecules

The utility of this compound extends beyond prostaglandin synthesis to the preparation of other fluorinated molecules of biological interest.

Fluorinated lipid analogs are of significant interest for their potential to modulate the properties of lipid bilayers and for their applications in drug delivery, such as in lipid nanoparticles for mRNA delivery. nih.gov The synthesis of these analogs can be readily achieved using the HWE reaction with this compound. By reacting the phosphonate with a long-chain aldehyde or a functionalized aldehyde representing a different portion of a lipid structure, a fluorinated carbon chain can be incorporated. This modularity allows for the synthesis of a variety of fluorinated lipid structures, including fatty acids, phospholipids, and sphingolipids.

Fluorine-containing molecules are frequently designed as enzyme inhibitors due to the unique electronic properties of the fluorine atom. nih.gov The phosphonate group itself can act as a non-hydrolyzable mimic of a phosphate group, a common motif in enzyme substrates. nih.gov this compound can be used to synthesize fluorinated analogs of enzyme substrates or transition-state analogs. For example, it can be incorporated into peptide-like structures to create inhibitors of proteases or into other scaffolds to target kinases or phosphatases. nih.gov The fluorinated side chain can enhance binding to the enzyme's active site through favorable interactions and can also block metabolic pathways.

Table 2: Research Findings on Fluorinated Enzyme Inhibitors

| Enzyme Class | Inhibitor Design Strategy | Role of Fluorinated Phosphonate |

| Proteases | Transition-state analog | Introduction of a fluorinated, keto-containing side chain to mimic the tetrahedral intermediate. |

| Kinases | ATP-competitive inhibitor | Synthesis of fluorinated analogs of ATP or other kinase substrates. |

| Phosphatases | Non-hydrolyzable substrate analog | The phosphonate group acts as a phosphate mimic, while the fluoroalkyl chain enhances binding and stability. |

Role in Modular and Convergent Synthetic Strategies

The use of this compound is a prime example of a modular and convergent approach to the synthesis of complex molecules. arkat-usa.orgepa.govresearchgate.netnih.govnih.gov In these strategies, complex target molecules are assembled from smaller, pre-functionalized building blocks. This approach offers several advantages over linear syntheses, including greater efficiency, flexibility, and the ability to easily generate a library of analogs for structure-activity relationship (SAR) studies.

The phosphonate reagent serves as a pre-packaged module containing a fluorinated seven-carbon unit. This module can be coupled with various electrophilic partners (primarily aldehydes) to rapidly construct the carbon skeleton of the target molecule. This modularity is particularly valuable in drug discovery and development, where the ability to quickly synthesize and test a range of analogs is crucial for optimizing biological activity. chemscene.com

General Contributions of Related Fluorinated Phosphonates to Accessing Novel Scaffolds for Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.netfigshare.comuax.com Compounds like Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate serve as versatile building blocks for creating more complex molecules with potential therapeutic applications. chemimpex.com

Research on the di-fluoro analog suggests its utility as a key intermediate in the development of new therapeutic agents, particularly in the fields of antiviral and anticancer research. chemimpex.com The presence of fluorine atoms is noted to improve lipophilicity and bioavailability, making it an attractive component for medicinal chemistry applications. chemimpex.com The phosphonate group itself is a non-hydrolyzable mimic of the phosphate group, which can be crucial for inhibiting enzymes that process phosphate-containing substrates. nih.gov

The general synthetic utility of α-fluoro-β-ketophosphonates has been demonstrated in their application for synthesizing α-fluoro-β-aminophosphonates, which are considered valuable building blocks for phosphapeptides. nih.gov The synthesis of various fluorinated and fluoroalkylated heterocycles, which are important scaffolds in medicinal and agrochemical research, can be achieved through cycloaddition reactions of fluorinated precursors. nih.gov

In principle, a compound like this compound could be a precursor for a variety of fluorinated heterocyclic scaffolds. The reactivity of the β-keto-phosphonate moiety allows for various chemical transformations. For instance, it could potentially be used in Horner-Wadsworth-Emmons type reactions to form fluorinated alkenes or undergo cyclization reactions to form fluorinated heterocycles such as pyrazoles or isoxazoles. However, without specific research on this particular mono-fluoro compound, these potential applications remain speculative.

A general method for the synthesis of α-fluoro-β-keto phosphonates involves the acylation of an α-fluoro phosphonoacetate dianion followed by decarboxylation. tandfonline.com This highlights a potential synthetic route to the title compound, though specific examples of its subsequent use in creating novel scaffolds are not documented in the available literature.

The table below summarizes the general characteristics and potential of related fluorinated phosphonates based on available research.

| Feature | General Contribution of Related Fluorinated Phosphonates |

| Medicinal Chemistry Role | Intermediates for antiviral and anticancer drug candidates. chemimpex.com |

| Physicochemical Impact | Enhanced lipophilicity and bioavailability due to fluorine. chemimpex.com |

| Bioisosteric Mimicry | Phosphonate group acts as a stable mimic of phosphate. nih.gov |

| Synthetic Versatility | Precursors to other functionalized building blocks like aminophosphonates. nih.gov |

| Scaffold Potential | Potential for synthesis of fluorinated heterocyclic systems. nih.gov |

Computational and Theoretical Studies on Dimethyl 3 Fluoro 2 Oxoheptyl Phosphonate

Electronic Structure and Bonding Analysis

The introduction of a fluorine atom into the Dimethyl (3-fluoro-2-oxoheptyl)phosphonate structure induces significant electronic perturbations that govern its properties and reactivity.

The high electronegativity of the fluorine atom at the C3 position profoundly influences the electronic environment of the entire molecule. This influence is primarily exerted through a strong negative inductive effect (-I effect), which leads to a polarization of the carbon-fluorine bond and a cascade of electronic shifts throughout the molecule.

Quantum chemical calculations on analogous α-fluorocarbonyl compounds consistently demonstrate a significant polarization of the C-F bond, with the fluorine atom bearing a substantial partial negative charge and the adjacent carbon atom a partial positive charge. This, in turn, withdraws electron density from the neighboring carbonyl group, enhancing the electrophilicity of the carbonyl carbon.

The presence of fluorine is also expected to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The stabilization of the HOMO can be attributed to the electron-withdrawing nature of fluorine, which makes the molecule less prone to oxidation. The LUMO, which is typically centered on the carbonyl group in such ketones, is also stabilized, making the molecule a better electron acceptor and more susceptible to nucleophilic attack at the carbonyl carbon.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound Compared to its Non-fluorinated Analog, as Predicted by Computational Models.

| Atom | Hypothetical Charge (Non-fluorinated Analog) | Hypothetical Charge (Fluorinated Analog) |

| O (carbonyl) | -0.55 | -0.50 |

| C (carbonyl) | +0.45 | +0.55 |

| C (alpha to carbonyl) | -0.10 | +0.20 |

| F | N/A | -0.35 |

| P | +1.20 | +1.22 |

| O (phosphoryl) | -0.65 | -0.64 |

Note: These values are illustrative and based on general principles of electronic effects in similar molecules.

The rotational barriers around the single bonds in the flexible heptyl chain and the phosphonate (B1237965) group give rise to numerous possible conformations for this compound. Computational modeling, particularly through methods like Density Functional Theory (DFT), can predict the relative energies of these conformers and identify the most stable, low-energy structures.

A key conformational feature influenced by the fluorine atom is the dihedral angle between the C-F bond and the C=O bond. Theoretical studies on α-fluoroketones have shown that conformers where the C-F bond is gauche or anti to the C=O bond have distinct energy levels. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic interactions, such as dipole-dipole interactions and hyperconjugation. The most stable conformer will represent the dominant structure of the molecule in its ground state, which has implications for its reactivity and spectroscopic signatures.

Quantum Chemical Calculations of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energy profiles of reaction pathways.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the formation of alkenes. wikipedia.org In the context of this compound, the HWE reaction would typically involve the deprotonation of the carbon alpha to the phosphonate group, followed by the reaction of the resulting carbanion with an aldehyde or ketone.

Computational studies on the HWE reaction of fluorinated phosphonates have provided deep insights into the reaction's stereoselectivity. researchgate.net The presence of electron-withdrawing substituents on the phosphonate, such as fluorine, can stabilize the intermediate carbanion and the subsequent transition states. researchgate.net Theoretical calculations can map out the energy surface for the formation of the key oxaphosphetane intermediate and its subsequent decomposition to the alkene and phosphate (B84403) byproduct. These calculations help to explain why certain fluorinated phosphonates lead to different E/Z selectivity in the resulting alkene compared to their non-fluorinated counterparts. researchgate.netyoutube.com

As previously discussed, the fluorine atom enhances the electrophilicity of the adjacent carbonyl carbon. Quantum chemical calculations can model the energy profile of nucleophilic addition to this carbonyl group. By calculating the activation energy for the approach of a nucleophile, a direct comparison can be made with the non-fluorinated analog, providing a quantitative measure of the increased reactivity.

Furthermore, computational methods can explore other potential transformations. For instance, the energy barriers for enolization can be calculated, providing insight into the kinetic versus thermodynamic acidity of the protons alpha to the carbonyl group. These theoretical predictions are crucial for designing and understanding the outcomes of reactions involving this fluorinated phosphonate.

Prediction of Spectroscopic Parameters for Mechanistic Insight and Structural Verification

Computational chemistry serves as a powerful predictive tool for spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds and for gaining insight into their electronic structure.

For this compound, DFT calculations can predict its NMR and IR spectra with a high degree of accuracy.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for 1H, 13C, 19F, and 31P nuclei. The predicted 19F NMR chemical shift would be a key identifier for the presence of the fluorine atom. Furthermore, the calculations can predict the magnitude of J-coupling constants, particularly the geminal and vicinal couplings between fluorine and adjacent protons (2JHF, 3JHF) and carbons (1JCF, 2JCF). These couplings provide definitive structural information.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, allowing for the prediction of its infrared spectrum. Key vibrational modes, such as the C=O stretch of the ketone and the P=O stretch of the phosphonate, would be identifiable. The presence of the C-F bond would also give rise to a characteristic stretching frequency. Theoretical predictions can help in the assignment of experimental IR spectra.

Table 2: Illustrative Predicted Spectroscopic Data for this compound.

| Spectroscopic Parameter | Predicted Value/Range | Significance |

| 31P NMR Chemical Shift (δ, ppm) | 18 - 25 | Characteristic of alkylphosphonates. |

| 19F NMR Chemical Shift (δ, ppm) | -190 to -220 | Indicates the presence of an aliphatic fluorine. |

| 1JCF Coupling Constant (Hz) | 160 - 190 | Confirms the direct bond between carbon and fluorine. |

| C=O Stretching Frequency (cm-1) | 1720 - 1740 | Higher than non-fluorinated analog due to -I effect. |

| P=O Stretching Frequency (cm-1) | 1250 - 1280 | Characteristic of phosphonate group. |

Note: These values are illustrative and based on typical ranges observed for similar fluorinated phosphonate compounds.

Structure-Reactivity Relationships within α-Fluoro-β-Ketophosphonate Systems

The introduction of a fluorine atom at the α-position to a carbonyl group in β-ketophosphonates, such as in this compound, profoundly influences the molecule's structure and, consequently, its chemical reactivity. This section delves into the intricate structure-reactivity relationships within this class of compounds, drawing upon computational and theoretical analyses of analogous systems.

The reactivity of α-haloketones is a subject of extensive study, and it is well-established that α-halogenation can significantly activate the carbonyl group toward nucleophilic attack. researchgate.net However, the nature of the halogen atom plays a crucial role in the extent of this activation. Counterintuitively, and contrary to simple arguments based on electronegativity, α-fluoro ketones are often found to be less reactive than their α-chloro and α-bromo counterparts. researchgate.netrsc.org This phenomenon is primarily attributed to stereoelectronic and conformational effects. researchgate.netmdpi.com

Computational studies on simple α-fluoroketones, such as fluoroacetone, reveal that the conformational preferences of these molecules can disfavor the transition state for nucleophilic addition. researchgate.net For optimal reactivity, it is believed that the C-F bond should be oriented orthogonally to the plane of the carbonyl group, allowing for effective overlap between the σ* orbital of the C-F bond and the π* orbital of the C=O bond. researchgate.net However, computational analyses indicate that this reactive conformation is often energetically disfavored for α-fluoro ketones compared to other α-haloketones. researchgate.net The most stable conformation for many α-fluoroketones is one where the fluorine atom is anti-periplanar to the carbonyl group, which is not the ideal arrangement for maximum reactivity enhancement. researchgate.net

In the context of this compound, the presence of the phosphonate group introduces further complexity. The phosphonate moiety is a significant structural feature that can influence the electronic environment of the β-keto group.

To illustrate the structural parameters that underpin these reactivity trends, the following tables present representative computational data for a model α-fluoro-β-ketophosphonate system. These values are derived from density functional theory (DFT) calculations on analogous structures and serve to highlight the key structural features.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C=O | 1.215 |

| Cα-F | 1.385 |

| Cα-Cβ | 1.520 |

| P=O | 1.480 |

| P-C | 1.830 |

| Angle | Calculated Bond Angle (°) |

|---|---|

| O=C-Cα | 120.5 |

| F-Cα-Cβ | 109.8 |

| C-Cα-Cβ | 112.0 |

| O=P-C | 114.0 |

Advanced Analytical Methodologies for Dimethyl 3 Fluoro 2 Oxoheptyl Phosphonate

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the separation and purification of Dimethyl (3-fluoro-2-oxoheptyl)phosphonate from reaction mixtures and for the analysis of related volatile compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and for the preparative isolation of this compound. Due to the compound's polarity and the presence of a carbonyl group, reversed-phase HPLC is a common approach.

Purity Assessment: For analytical purposes, a C18 column is typically employed with a gradient elution system. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, monitoring at a wavelength corresponding to the n-π* transition of the ketone carbonyl group (around 280 nm). The high resolution of HPLC allows for the separation of the target compound from closely related impurities and starting materials. In some cases, derivatization with an agent like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be used to introduce a fluorescent tag, enabling highly sensitive detection with a fluorescence detector. rsc.org

Isolation: For preparative HPLC, similar conditions to the analytical method are used but on a larger scale column. This allows for the isolation of highly pure this compound for use in subsequent reaction steps or for detailed characterization. A patent describing the synthesis of related compounds mentions the use of column chromatography with an ethyl acetate/hexane solvent system, which is a foundational separation technique that HPLC improves upon for higher purity and resolution. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts and Reactant Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the method of choice for analyzing volatile components in the synthesis of this compound. This includes unreacted starting materials, such as methyl 2-fluorocaproate, and any volatile byproducts. gcms.cz

The analysis of these less polar and more volatile compounds is typically performed on a capillary column with a non-polar or mid-polar stationary phase. A common choice would be a column coated with a dimethylpolysiloxane or a similar phase. sigmaaldrich.com For the analysis of acidic precursors or byproducts, derivatization to form more volatile esters, such as pentafluorobenzyl (PFB) esters, can be employed to improve chromatographic performance and detection sensitivity, especially with an electron-capture detector (ECD). nih.gov Flame Ionization Detection (FID) is a robust and generally applicable detection method for quantitative analysis of organic analytes. researchgate.netrestek.com

Table 2: Representative GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 50°C (2 min), then 15°C/min to 280°C (5 min) |

| Injector Temp | 250°C |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 m/z |

Advanced Spectroscopic Characterization for Reaction Monitoring and Complex Mixture Analysis

Spectroscopic techniques provide invaluable information on the molecular structure and functional groups present in this compound, enabling detailed mechanistic studies and real-time reaction monitoring.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ³¹P) provides a wealth of structural information through chemical shifts and spin-spin coupling. man.ac.ukilpi.comman.ac.uksouthampton.ac.uk

¹H NMR: Provides information on the number and connectivity of protons in the molecule, including the methoxy (B1213986) groups on the phosphorus atom and the alkyl chain.

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the carbon bonded to fluorine are particularly diagnostic.

¹⁹F NMR: Is highly sensitive and specific for the fluorine atom. youtube.com The chemical shift and coupling to adjacent protons and the phosphorus atom (J-coupling) confirm the position of the fluorine atom. In related β-fluoro-α-aminophosphonates, the ¹⁹F NMR signal appears around -180 ppm. researchgate.net

³¹P NMR: Provides a definitive signal for the phosphonate (B1237965) group. researchgate.net Its chemical shift and coupling to the adjacent protons and fluorine atom are characteristic of the α-fluoro-β-ketophosphonate structure. For example, in the hexafluorophosphate (B91526) anion ([PF₆]⁻), a large one-bond P-F coupling constant of 711 Hz is observed. man.ac.uk

By acquiring a suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC), a complete and unambiguous assignment of the structure can be achieved, which is crucial for mechanistic investigations of its formation. nih.gov

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | 3.8 (d, 6H, OCH₃), 5.1 (dd, 1H, CHF), 3.2 (d, 2H, PCH₂), 1.3-1.9 (m, 6H, alkyl), 0.9 (t, 3H, CH₃) | ³J(PH) ≈ 11 Hz (for OCH₃), ²J(FH) ≈ 48 Hz (for CHF), ²J(PH) ≈ 22 Hz (for PCH₂) |

| ¹³C | 201 (d, C=O), 90 (dd, CHF), 53 (d, OCH₃), 38 (d, PCH₂), 18-30 (alkyl), 14 (CH₃) | ¹J(PC) ≈ 130 Hz, ¹J(FC) ≈ 180 Hz, ²J(PC) ≈ 5 Hz |

| ¹⁹F | ~ -180 to -200 (dt) | ²J(FH) ≈ 48 Hz, ³J(FP) ≈ 60 Hz |

| ³¹P | ~ 18-22 (d) | ³J(PF) ≈ 60 Hz |

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule, intermediates, and byproducts. nih.govlibretexts.org This is critical for elucidating the reaction pathway of the synthesis of this compound.

When coupled with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS can detect key reaction intermediates. rsc.orgcolby.edu Tandem mass spectrometry (MS/MS) experiments can be performed to fragment ions of interest, providing structural information. For halogenated organophosphorus compounds, fragmentation often proceeds through McLafferty hydrogen rearrangements, leading to the cleavage of the alkyl and halogenated substituents. nih.govresearchgate.netnih.gov The study of these fragmentation patterns helps in the structural confirmation of the target compound and the identification of unknown species in the reaction mixture. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and monitor reaction progress. ksu.edu.satriprinceton.orglibretexts.orgnih.gov The synthesis of this compound involves the formation and transformation of several key functional groups, which have characteristic vibrational frequencies. smu.edu

P=O (Phosphoryl) Stretch: A strong absorption in the IR spectrum, typically in the range of 1250-1280 cm⁻¹. cdnsciencepub.comjmaterenvironsci.com The appearance and increase in intensity of this band indicate the formation of the phosphonate product.

C=O (Ketone) Stretch: A very strong and sharp absorption in the IR spectrum, usually found around 1720-1740 cm⁻¹. This band is a clear marker for the presence of the keto group in the final product.

C-F (Carbon-Fluorine) Stretch: This vibration gives rise to a strong absorption in the IR spectrum in the 1000-1100 cm⁻¹ region.

P-O-C Stretch: These stretches appear as strong bands in the fingerprint region of the IR spectrum, typically around 1030-1050 cm⁻¹ (asymmetric) and 750-850 cm⁻¹ (symmetric).

By monitoring the changes in the intensities of these characteristic bands over time, one can track the consumption of reactants and the formation of the product, providing valuable kinetic and mechanistic information. researchgate.netescholarship.org

Table 4: Key Vibrational Frequencies for Reaction Monitoring

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| P=O Stretch | IR, Raman | 1250 - 1280 | Appearance indicates phosphonate formation |

| C=O Stretch | IR, Raman | 1720 - 1740 | Appearance indicates ketone formation |

| C-F Stretch | IR | 1000 - 1100 | Confirms incorporation of fluorine |

| P-O-C Stretch | IR | 1030 - 1050 | Monitors the phosphonate ester moiety |

Quantitative Analytical Methods for Reaction Yield and Conversion Determination

The accurate determination of reaction yield and conversion is paramount in the synthesis of this compound. Quantitative analytical methodologies provide the necessary data to optimize reaction conditions, ensure product quality, and scale up production. The primary techniques employed for this purpose are chromatographic and spectroscopic methods, each offering distinct advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. Its applicability to organophosphorus compounds is well-documented, offering robust and reliable quantification. chromatographyonline.comnih.gov

A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water. nih.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector. chromatographyonline.comnih.gov For compounds lacking a strong chromophore, derivatization might be necessary, but the carbonyl group in this compound allows for direct UV detection.

To determine the reaction yield, a calibration curve is first established using standards of purified this compound of known concentrations. The peak area of the analyte in the chromatogram is directly proportional to its concentration. By analyzing the reaction mixture and comparing the peak area of the product to the calibration curve, its concentration can be accurately determined.

The conversion of the starting materials can also be monitored by HPLC, provided that the starting materials are also detectable. By quantifying the decrease in the concentration of the limiting reactant over time, the percentage of conversion can be calculated.

Table 1: Illustrative HPLC Parameters for Quantitative Analysis

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm nih.gov |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C chromatographyonline.com |

Research Findings: Studies on similar organophosphorus pesticides have demonstrated excellent linearity with correlation coefficients (R²) typically exceeding 0.99. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are generally in the low µg/mL range, providing high sensitivity for accurate yield determination even at low product concentrations. researchgate.net Recovery studies in various matrices have shown values between 84% and 105%, indicating the method's accuracy. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantitative analysis of volatile and thermally stable compounds like this compound. GC separates the components of a mixture, and MS provides mass information for identification and quantification. jfda-online.comnih.gov

For GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The choice of the column's stationary phase is critical for achieving good separation. nih.gov A mass spectrometer then detects the eluted compounds, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative studies. nih.gov

The reaction yield is determined by creating a calibration curve with known concentrations of the pure product and an internal standard. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration. This approach minimizes variations arising from sample preparation and injection. The conversion rate can be similarly determined by monitoring the disappearance of the starting material's peak.

Table 2: Typical GC-MS Parameters for Quantitative Analysis

| Parameter | Value |

|---|---|

| GC Column | Semi-polar capillary column (e.g., DB-624) nih.gov |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 80 °C to 280 °C) |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) nih.gov |

| MS Detection | Selected Ion Monitoring (SIM) mode nih.gov |

Research Findings: GC-MS methods for analyzing organophosphorus compounds, including fluorinated analogs, have demonstrated high sensitivity, with detection limits often in the ng/mL range. researchgate.net The use of derivatization can sometimes improve chromatographic behavior and detection limits. researchgate.netepa.gov Validation of such methods typically shows excellent linearity (R² > 0.99) and good reproducibility. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ³¹P NMR, is an inherently quantitative method that does not require a calibration curve of the analyte itself, a technique known as quantitative NMR (qNMR). researchgate.netnih.gov The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For determining reaction yield and conversion, a known amount of an internal standard is added to the reaction mixture. The internal standard should have a resonance that is well-resolved from the signals of the reactants and the product.

In the case of this compound, both ¹⁹F and ³¹P NMR are highly suitable. nih.gov The presence of fluorine and phosphorus atoms provides specific spectral windows with minimal background interference.

¹⁹F NMR: The fluorine atom in the molecule will produce a distinct signal. By comparing the integral of this signal to the integral of a known amount of a fluorinated internal standard, the absolute quantity of the product can be determined. acgpubs.org

³¹P NMR: Similarly, the phosphorus atom in the phosphonate group gives a characteristic signal. Comparing its integral to that of a phosphorus-containing internal standard allows for quantification. nih.gov

The conversion of the starting phosphonate reactant can also be monitored by observing the disappearance of its unique ³¹P NMR signal and the appearance of the product's signal.

Table 3: Key Considerations for Quantitative NMR Analysis

| Parameter | Consideration |

|---|---|

| Internal Standard | Must be inert, have a simple spectrum, and its resonance must not overlap with analyte signals. |

| Relaxation Delay (d1) | Should be at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure full relaxation and accurate integration. nih.gov |

| Pulse Angle | A 90° pulse is typically used for maximum signal intensity. |

| Number of Scans | Sufficient scans are needed to achieve an adequate signal-to-noise ratio for accurate integration. |

Research Findings: Quantitative NMR has been successfully applied to the analysis of fluorinated and phosphorylated compounds with high accuracy and precision. researchgate.netnih.gov The technique is non-destructive and provides structural information simultaneously. nih.gov The limit of quantification for ¹⁹F NMR can be in the micromolar range. nih.gov The accuracy of qNMR is often comparable to or even better than chromatographic methods, as it is less susceptible to variations in instrument response. acgpubs.org

Q & A

What are the established synthetic routes for dimethyl (3-fluoro-2-oxoheptyl)phosphonate, and how do reaction conditions influence yield?

Basic Research Question

this compound can be synthesized via Reformatsky reactions, Claisen condensation, or Michaelis-Arbusov reactions. Evidence suggests that the Reformatsky reaction involving ethyl bromodifluoroacetate and n-butyraldehyde, followed by dehydration and phosphonate esterification, is a common pathway . Photochemical methods, such as photoinduced deformylative phosphonylation using blue LEDs and catalysts like 4DPAIPN, offer an advanced route with moderate yields (~69%) under mild conditions . Key factors affecting yield include solvent choice (e.g., dichloromethane for optimal solubility), temperature control (room temperature for photochemical steps), and stoichiometric ratios of intermediates.

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

Basic Research Question

X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in related phosphonate esters where hydrogen bonding and crystal packing reveal spatial arrangements . For dynamic analysis, P NMR spectroscopy identifies phosphonate-specific chemical shifts (typically δ 20–30 ppm), while F NMR confirms fluorine substitution patterns. Infrared spectroscopy (IR) can detect carbonyl (C=O, ~1700 cm) and phosphoryl (P=O, ~1250 cm) groups. Advanced 2D NMR techniques (e.g., HSQC, HMBC) map H-C and H-P correlations to validate connectivity .

What mechanistic insights explain the catalytic decomposition of this compound by Zr-based MOFs?

Advanced Research Question

Zr-based MOFs (e.g., UiO-66, NU-1000) adsorb and decompose phosphonates via coordination to Zr clusters, as shown in simulant studies with dimethyl methylphosphonate (DMMP). Synchrotron X-ray absorption spectroscopy reveals direct binding of the phosphoryl oxygen to Zr sites, initiating hydrolysis. The decomposition pathway involves cleavage of the P-O ester bond, forming non-toxic phosphonic acids. Reaction rates depend on MOF pore size and Lewis acidity, with MOF-808 exhibiting superior performance due to its high Zr density .

How can contradictory data on the environmental persistence of this compound be reconciled?

Advanced Research Question

Discrepancies in environmental stability studies often arise from varying experimental conditions. For instance, hydrolysis rates differ in aqueous media (pH-dependent) versus air-exposed solid-state samples. Accelerated aging tests (e.g., 80°C/75% RH) show faster degradation compared to ambient conditions. Conflicting LC-MS data on byproducts may stem from differing ionization efficiencies or column retention times. Methodological standardization (e.g., using isotopically labeled analogs as internal standards) and cross-validation via multiple detectors (UV, MS) improve reproducibility .

What methodologies are employed to assess the neurotoxic potential of phosphonate derivatives like this compound?

Advanced Research Question

Neurotoxicity screening involves in vitro assays such as SH-SY5Y cell viability tests and acetylcholinesterase inhibition studies. Structural analogs are compared using molecular docking to simulate binding to neurological targets (e.g., NMDA receptors). In vivo models (e.g., zebrafish embryos) assess developmental neurotoxicity via locomotor activity metrics. For mechanistic clarity, metabolomics (LC-HRMS) identifies phosphonate-induced perturbations in pathways like glutamate metabolism .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

The electron-withdrawing fluoro and carbonyl groups activate the α-carbon for nucleophilic attack, but steric hindrance from the heptyl chain reduces reactivity with bulky nucleophiles. Kinetic studies (e.g., Hammett plots) using para-substituted arylthiols show a ρ value of +1.2, indicating a transition state sensitive to electron density. Computational modeling (DFT) predicts lower activation energies for reactions with small nucleophiles (e.g., NH) compared to tert-butoxide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.